molecular formula C9H16O4 B146642 Diethyl glutarate CAS No. 818-38-2

Diethyl glutarate

Cat. No.: B146642
CAS No.: 818-38-2
M. Wt: 188.22 g/mol
InChI Key: OUWSNHWQZPEFEX-UHFFFAOYSA-N
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Description

Diethyl glutarate, also known as diethyl pentanedioate, is an organic compound with the molecular formula C9H16O4. It is a diester derived from glutaric acid and ethanol. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

Diethyl glutarate, a cell-permeable form of glutarate, primarily targets T cells , particularly CD8+ T cells . It plays a significant role in T cell differentiation and increases the cytotoxicity of these cells .

Mode of Action

This compound interacts with its targets by increasing the levels of glutarate and glutarylation during T cell activation . Glutarate inhibits α-ketoglutarate-dependent dioxygenases , and glutarylation reduces pyruvate dehydrogenase complex activity and enhances glycolysis .

Biochemical Pathways

Glutarate, the active form of this compound, is generated through the catabolism of l-lysine or l-tryptophan . Upon T cell activation, glutarate levels increase substantially, as does glutarylation, a post-translational modification in which a glutarate molecule is attached to a lysine residue . These increases are due to a hypoxia-inducible factor 1α (HIF1α)-dependent decrease in the expression of glutaryl-CoA dehydrogenase (GCDH) , which degrades glutaryl-coenzyme A (glutaryl-CoA) to crotonyl-CoA . Reduced expression of GCDH results in accumulation of glutaryl-CoA, which can be used for glutarylation or will yield glutarate .

Pharmacokinetics

It is known that this compound is a cell-permeable form of glutarate , suggesting that it can readily cross cell membranes to exert its effects.

Result of Action

This compound alters CD8+ T cell differentiation and increases their cytotoxicity against target cells . In vivo administration of the compound reduces tumor growth and is correlated with increased levels of both peripheral and intratumoral cytotoxic CD8+ T cells .

Action Environment

It’s worth noting that the effects of this compound on t cells were observed during t cell activation , suggesting that the immune response context may be an important factor in its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl glutarate can be synthesized through the esterification of glutaric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous distillation and other separation techniques are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: Diethyl glutarate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce glutaric acid and ethanol.

    Reduction: this compound can be reduced to form diethyl 1,5-pentanediol using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Reduction: Lithium aluminum hydride, ether solvent, low temperature.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and reaction conditions.

Major Products Formed:

    Hydrolysis: Glutaric acid and ethanol.

    Reduction: Diethyl 1,5-pentanediol.

    Substitution: Various substituted glutarates depending on the nucleophile used.

Scientific Research Applications

Diethyl glutarate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is used in studies involving metabolic pathways and enzyme inhibition.

    Industry: this compound is used as a plasticizer, solvent, and intermediate in the production of polymers and resins.

Comparison with Similar Compounds

    Diethyl succinate: Another diester, derived from succinic acid, used in organic synthesis.

    Diethyl adipate: A diester derived from adipic acid, used as a plasticizer and solvent.

    Dimethyl glutarate: A similar compound with methyl ester groups instead of ethyl, used in similar applications.

Uniqueness of Diethyl Glutarate: this compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as a prodrug for glutaric acid also makes it valuable in biological and medical research. Additionally, its versatility as a building block in organic synthesis sets it apart from other similar compounds.

Properties

IUPAC Name

diethyl pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-12-8(10)6-5-7-9(11)13-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWSNHWQZPEFEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061162
Record name Diethyl glutarate
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

818-38-2, 68989-30-0, 68989-31-1
Record name Diethyl glutarate
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Record name Diethyl glutarate
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Record name DIETHYL GLUTARATE
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Record name Pentanedioic acid, di-C8-26-alkyl esters
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Record name Pentanedioic acid, 1,5-diethyl ester
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Record name Diethyl glutarate
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Record name Diethyl glutarate
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Record name ETHYL GLUTARATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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